molecular formula C5H7NO2 B6253177 4-(methylamino)but-2-ynoic acid CAS No. 1823915-94-1

4-(methylamino)but-2-ynoic acid

Cat. No.: B6253177
CAS No.: 1823915-94-1
M. Wt: 113.1
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Description

4-(Methylamino)but-2-ynoic acid is a substituted alkyne-containing carboxylic acid characterized by a methylamino group (-NHCH₃) at the fourth carbon and a triple bond between carbons 2 and 3.

Key features include:

  • Molecular backbone: But-2-ynoic acid (HC≡C-CH₂-COOH) with a methylamino substituent.
  • Functional groups: Terminal alkyne, carboxylic acid, and secondary amine.
  • Potential applications: Intermediate in organic synthesis, ligand in metal catalysis, or bioactive molecule in drug discovery.

Properties

CAS No.

1823915-94-1

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylamino)but-2-ynoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of propargylamine with methyl iodide, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)but-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes .

Scientific Research Applications

4-(Methylamino)but-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(methylamino)but-2-ynoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

4-(Tert-butoxycarbonylamino)but-2-ynoic acid

  • Structure : Similar backbone but with a tert-butoxycarbonyl (Boc)-protected amine .
  • Molecular weight : 199.21 g/mol (vs. ~143.13 g/mol for the target compound).
  • Key differences: The Boc group enhances solubility in organic solvents and protects the amine during synthesis. Lower polarity compared to the methylamino derivative.
  • Applications : Used in peptide synthesis as a protected intermediate.

Methyl 4-aminobut-2-ynoate hydrochloride

  • Structure : Esterified carboxylic acid (methyl ester) with a primary amine hydrochloride salt .
  • Molecular formula: C₅H₈ClNO₂ (MW: 149.58 g/mol).
  • Key differences :
    • Esterification reduces acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids).
    • Hydrochloride salt improves water solubility.
  • Applications : Precursor for prodrugs or hydrophilic derivatives.

4-(tert-Butyldimethylsilanyloxy)-but-2-ynoic acid

  • Structure : Silyl-protected hydroxyl group at position 4 .
  • Molecular features : Si-O bond introduces steric bulk and lipophilicity.
  • Key differences: Siloxy group stabilizes the molecule against nucleophilic attack. Enhanced thermal stability compared to the methylamino variant.
  • Applications : Intermediate in silylation-based synthetic strategies.

4-Amino-2-methylenebutanoic acid

  • Molecular formula: C₅H₉NO₂ (MW: 131.13 g/mol).
  • Key differences :
    • Lack of alkyne reduces reactivity toward cycloadditions.
    • Methylene group may influence conformational flexibility.
  • Applications: Study of amino acid analogs in enzyme inhibition.

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility/Stability Applications
4-(Methylamino)but-2-ynoic acid C₅H₇NO₂ ~143.13 -NHCH₃ at C4 Polar, moderate stability Synthesis, bioactivity
Boc-protected analog C₉H₁₅NO₄ 199.21 -Boc at C4 Organic-soluble, stable Peptide synthesis
Methyl ester hydrochloride C₅H₈ClNO₂ 149.58 -COOCH₃, -NH₃⁺Cl⁻ Water-soluble Prodrug development
Silyl ether derivative C₁₀H₁₈O₃Si 230.34 -OSi(CH₃)₂C(CH₃)₃ at C4 Lipophilic, thermally stable Protective group chemistry
4-Amino-2-methylenebutanoic acid C₅H₉NO₂ 131.13 -CH₂ at C2 Hydrophilic Enzyme inhibition studies

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